trans-2-(4-Methoxyphenyl)cyclohexanol
Description
Structure and Properties trans-2-(4-Methoxyphenyl)cyclohexanol is a cyclohexanol derivative with a 4-methoxyphenyl substituent in the trans configuration at the 2-position of the cyclohexane ring. The methoxy group (–OCH₃) is an electron-donating substituent, enhancing the aromatic ring's electron density. The trans stereochemistry positions the hydroxyl (–OH) and 4-methoxyphenyl groups on opposite sides of the cyclohexane ring, influencing its conformational stability and interactions with biological targets or receptors .
Potential applications include pharmaceutical intermediates, given the prevalence of cyclohexanol derivatives in drug synthesis (e.g., venlafaxine analogs) , and materials science, where substituent-driven conformational switches are exploited .
Properties
IUPAC Name |
(1R,2S)-2-(4-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVVYVTWZBXZBN-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383168 | |
| Record name | AC1MDPVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20859-19-2 | |
| Record name | AC1MDPVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Methoxyphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methoxybenzaldehyde.
Aldol Condensation: Cyclohexanone undergoes aldol condensation with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
trans-2-(4-Methoxyphenyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2alpha-(4-Methoxyphenyl)cyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
trans-2-(4-Methoxyphenyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of trans-2-(4-Methoxyphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares trans-2-(4-Methoxyphenyl)cyclohexanol with similar compounds, focusing on substituent effects and molecular properties:
Physicochemical Behavior
- Solubility and Lipophilicity : The n-propyl and tert-butyl derivatives exhibit increased hydrophobicity (logP ~3.5–4.0), favoring lipid membrane penetration, whereas bromo and methoxy analogs are more polar (logP ~2.5–3.0) .
Biological Activity
Trans-2-(4-Methoxyphenyl)cyclohexanol is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties. Its potential biological activities, particularly its interactions with enzymes and receptors, make it a candidate for drug discovery. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexanol core substituted with a 4-methoxyphenyl group. This structure is significant as it may influence the compound's biological interactions.
- Molecular Formula : CHO
- Molecular Weight : 206.28 g/mol
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
- Binding Affinity : The methoxy group may enhance binding interactions, improving specificity and potency against certain biological targets.
Biological Activity and Therapeutic Potential
Research indicates that this compound may have various therapeutic applications:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| trans-2-Phenylcyclohexanol | Simple phenyl substitution | Moderate enzyme inhibition |
| trans-2-(4-Ethoxyphenyl)cyclohexanol | Ethoxy group enhances solubility | Stronger receptor binding affinity |
| trans-2-(4-Methylphenyl)cyclohexanol | Methyl group affects reactivity | Potential anti-inflammatory effects |
Safety and Handling
Due to the limited research available on this compound, caution is advised when handling this compound. General safety protocols for organic compounds should be followed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
